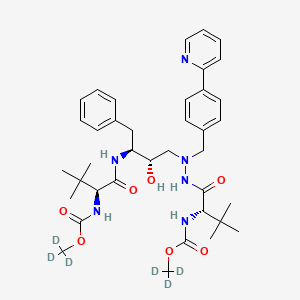
2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI) is an organic compound belonging to the nitrile family It is characterized by the presence of a nitrile group (-CN) attached to a propenyl chain, which is further substituted with a 4-fluoro-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI) typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by dehydration to yield the desired nitrile compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Scientific Research Applications
2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI) involves its interaction with specific molecular targets and pathways. The nitrile group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. Additionally, the aromatic ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenenitrile,3-(4-chloro-2-methylphenyl)-(9CI)
- 2-Propenenitrile,3-(4-bromo-2-methylphenyl)-(9CI)
- 2-Propenenitrile,3-(4-methoxy-2-methylphenyl)-(9CI)
Uniqueness
2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI) is unique due to the presence of the fluoro substituent on the aromatic ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methoxy analogs. The electron-withdrawing nature of the fluorine atom can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions.
Properties
CAS No. |
124170-03-2 |
|---|---|
Molecular Formula |
C10H8FN |
Molecular Weight |
161.179 |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8FN/c1-8-7-10(11)5-4-9(8)3-2-6-12/h2-5,7H,1H3 |
InChI Key |
ZJRTWZRAFZXFDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)C=CC#N |
Synonyms |
2-Propenenitrile,3-(4-fluoro-2-methylphenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-3-(2-chloro-4-nitroimidazol-1-yl)-2-[[4-(trifluoromethoxy)phenyl]methoxy]propyl] 4-methoxybenzoate](/img/structure/B570359.png)

![(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B570370.png)



![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)


![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)

